Lipophilicity Advantage: XLogP3-AA Comparison with Shorter-Chain and Unsubstituted Analogs
1-(Hexadecyloxy)but-3-EN-2-OL exhibits a computed XLogP3-AA of 7.8, approximately 18-fold higher than the unsubstituted but-3-en-2-ol (XLogP3 ≈ 0.4) and an estimated 1.3 log units above the C12 analog 1-(dodecyloxy)but-3-en-2-ol (estimated XLogP3 ≈ 6.5) [1][2]. This elevated lipophilicity predicts superior partitioning into lipid bilayers and organic phases, critical for membrane-protein interaction studies and formulation of lipid-based delivery systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 7.8 |
| Comparator Or Baseline | But-3-en-2-ol: 0.4; 1-(Dodecyloxy)but-3-en-2-ol (estimated): ~6.5 |
| Quantified Difference | Δ = +7.4 vs. unsubstituted; Δ ≈ +1.3 vs. C12 analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher logP directly correlates with membrane retention time and organic-phase extractability, making this compound preferable for lipid bilayer studies and hydrophobic drug delivery formulations requiring extended residence time.
- [1] PubChem CID 13959071. 1-(Hexadecyloxy)but-3-EN-2-OL. XLogP3-AA = 7.8. https://pubchem.ncbi.nlm.nih.gov/compound/113485-71-5 View Source
- [2] PubChem CID 11227. But-3-en-2-ol. XLogP3 = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/11227 View Source
